

CL845-PAB-Ala-Val-C5-MC experimental design

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Compound of Interest

Compound Name: CL845-PAB-Ala-Val-C5-MC

Cat. No.: B12390635

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Application Note: AN-CL845-001 Topic: Design and Evaluation of **CL845-PAB-Ala-Val-C5-MC** Immune-Stimulating Antibody Conjugates (ISACs)

Executive Summary

This application note details the experimental design for synthesizing and validating Antibody-Drug Conjugates (ADCs)—specifically Immune-Stimulating Antibody Conjugates (ISACs)—utilizing the CL845 payload. CL845 is a potent cyclic dinucleotide (CDN) STING (Stimulator of Interferon Genes) agonist. Unlike traditional cytotoxic ADCs (e.g., MMAE, DXd) that directly kill tumor cells, CL845-based conjugates are designed to turn "cold" tumors "hot" by activating the innate immune system within the tumor microenvironment (TME).

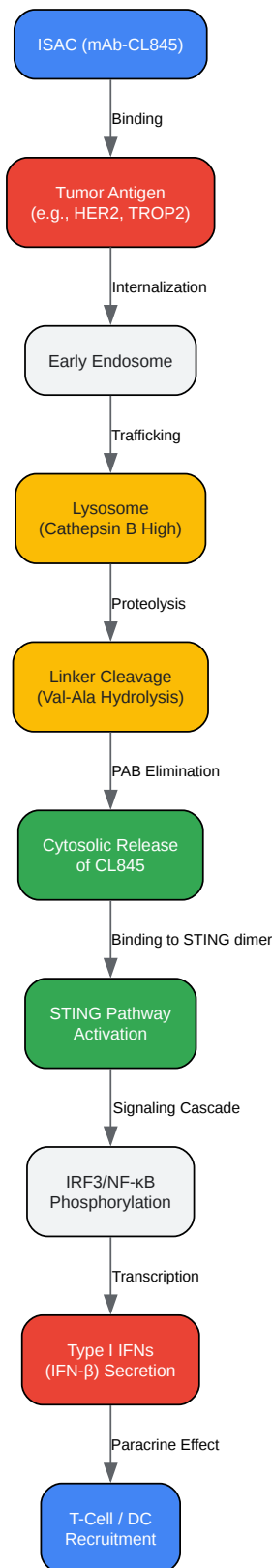
The linker-payload construct **CL845-PAB-Ala-Val-C5-MC** incorporates a cathepsin B-cleavable dipeptide (Val-Ala), a self-immolative spacer (PAB), and a maleimide conjugation handle (MC). This design ensures stability in circulation and specific release of the STING agonist upon lysosomal processing in target cells.

Molecule Architecture & Mechanism

To design valid experiments, one must first understand the structural logic. The string "**CL845-PAB-Ala-Val-C5-MC**" describes the molecule from the payload outwards to the attachment point.

- Payload (CL845): A cyclic dinucleotide analog (STING agonist).[1][2]
- Self-Immolative Spacer (PAB):p-aminobenzyl carbamate.[3][4][5][6] Upon peptide cleavage, this spontaneously decomposes (1,6-elimination) to release the unmodified CL845.
- Cleavable Linker (Ala-Val): A dipeptide sequence (Valine-Alanine).[2][4][5][6][7][8] Note: In standard nomenclature, this is often referred to as Val-Ala (P2-P1), where Cathepsin B cleaves after the Alanine.
- Spacer (C5): A pentyl chain providing steric flexibility.
- Attachment Group (MC): Maleimidocaproyl, for site-specific conjugation to reduced interchain cysteines on the antibody.

Mechanism of Action (MoA) Diagram



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Caption: Intracellular trafficking and activation pathway of CL845-based ISACs.

Bioconjugation Protocol (Cysteine-Maleimide)

Objective: Conjugate CL845-linker to a monoclonal antibody (mAb) targeting a Drug-Antibody Ratio (DAR) of 2.0 – 4.0. Higher DARs (>4) are often avoided with STING agonists to prevent aggregation and potential systemic toxicity.

Materials

- mAb: 10 mg/mL in PBS, pH 7.4 (e.g., Trastuzumab, Cetuximab).
- Drug-Linker: **CL845-PAB-Ala-Val-C5-MC** (10 mM stock in anhydrous DMSO).
- Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
- Buffer: PBS + 1 mM EDTA (Reaction Buffer).
- Purification: Sephadex G-25 (Desalting) or TFF (Tangential Flow Filtration).

Step-by-Step Methodology

- Reduction (Partial):
 - Dilute mAb to 5 mg/mL in Reaction Buffer.
 - Add TCEP (2.0 – 2.5 molar equivalents per mAb) to target ~4 free thiols (interchain disulfides).
 - Expert Insight: Unlike total reduction, this "limited reduction" preserves the Ig fold.
 - Incubate at 37°C for 90 minutes.
 - Validation: Verify free thiol content using Ellman's Reagent (DTNB) assay.
- Conjugation:
 - Cool the reduced mAb to 4°C (reduces non-specific hydrolysis of maleimide).
 - Add DMSO to the mAb solution to 10% (v/v) before adding the drug-linker. This prevents precipitation of the hydrophobic CL845 payload.

- Add CL845-linker (4 – 6 molar equivalents per mAb).
- Incubate for 60 minutes at 4°C with gentle rocking.
- Quenching:
 - Add N-acetylcysteine (20 eq over drug-linker) to quench unreacted maleimides. Incubate 15 mins.
- Purification (Critical):
 - Free CL845 is a potent immune activator. 99.9% removal is required.
 - Use TFF (30 kDa cutoff) for 10 diavolumes into Formulation Buffer (20 mM Histidine, 6% Trehalose, pH 6.0).
 - Alternative: PD-10 desalting columns for small scale (<5 mg).

Workflow Diagram



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Caption: Step-wise conjugation workflow for Cysteine-Maleimide chemistry.

Analytical Characterization (QC)

Before biological testing, the ISAC must be rigorously characterized.

Parameter	Method	Acceptance Criteria	Rationale
Drug-Antibody Ratio (DAR)	HIC-HPLC (Hydrophobic Interaction Chromatography)	2.5 – 3.5 (Target dependent)	Determines potency. HIC separates DAR 0, 2, 4, 6, 8 species based on hydrophobicity.
Aggregation	SEC-HPLC (Size Exclusion)	> 95% Monomer	Aggregates are immunogenic and alter PK.
Free Drug	RP-HPLC / LC-MS	< 0.5%	Free STING agonist causes systemic cytokine storm (toxicity).
Endotoxin	LAL Assay	< 0.1 EU/mg	Critical: Since the payload activates innate immunity, bacterial endotoxin contamination will confound results.
Identity	LC-MS (Q-TOF)	Mass shift = mAb + (n × Linker-Payload)	Confirms covalent attachment and lack of linker fragmentation.

Functional Bioassays

A. Cathepsin B Cleavage Assay (Linker Stability)

Purpose: Verify that the Ala-Val linker releases CL845 in the presence of lysosomal enzymes but is stable in plasma.

- Incubation: Incubate ISAC (1 μ M) with Recombinant Human Cathepsin B (active) in acetate buffer (pH 5.5) at 37°C.

- Control: Incubate in Human Plasma (pH 7.4) for 7 days.
- Readout: Analyze aliquots via LC-MS at t=0, 1h, 4h, 24h.
- Expectation: >80% release in Cathepsin B within 4h; <5% release in plasma over 7 days.

B. ISRE-Luciferase Reporter Assay (Potency)

Purpose: Measure STING pathway activation (Interferon-Stimulated Response Element).

- Cell Line: THP-1-Dual™ cells (InvivoGen) or RAW-Lucia™ ISG cells. These express STING and an ISRE-inducible luciferase reporter.
- Protocol:
 - Seed cells (50,000/well) in 96-well plate.
 - Treat with serial dilutions of ISAC, Free CL845 (positive control), and Naked mAb (negative control).
 - Incubate 24h.
 - Add detection reagent (Quanti-Luc) and measure luminescence.
- Data Analysis: Plot RLU vs. Log[Concentration] to determine EC50.
 - Note: The ISAC EC50 is typically higher (less potent) than free drug in vitro due to the rate-limiting step of internalization and lysosomal processing.

In Vivo Experimental Design

Core Directive: Unlike cytotoxic ADCs, STING-ISACs require an immunocompetent model to assess efficacy (T-cell recruitment).

- Model: Syngeneic Mouse Model (e.g., CT26 colon carcinoma in BALB/c or MC38 in C57BL/6).
- Arm Design (n=8 mice/group):

- Vehicle Control (PBS).
- Isotype Control ISAC (Non-targeting mAb conjugated to CL845). Tests systemic toxicity/off-target effect.
- Naked mAb (Targeting antibody only).
- Targeted ISAC (Targeting mAb-CL845) – Low Dose (e.g., 1 mg/kg).
- Targeted ISAC – High Dose (e.g., 5 mg/kg).
- Readouts:
 - Tumor Volume (caliper).
 - Body Weight (toxicity proxy).[9]
 - Re-challenge: If tumors clear, re-inject tumor cells at Day 60 to test for immunological memory (a hallmark of STING therapy).

References

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